3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-Allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine core. The molecule is substituted with an allyl group at the 3-position and a 3-fluorophenyl moiety at the 7-position.
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-prop-2-enylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-2-6-18-9-17-13-12(8-20-14(13)15(18)19)10-4-3-5-11(16)7-10/h2-5,7-9H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRKGIUGMUGFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2-amino-thiophene-3-carboxylate derivatives as substrates, which are cyclized using reagents like triethyl orthoformate or dimethylformamide dimethylacetal .
Industrial Production Methods
Industrial production of thieno[3,2-d]pyrimidine derivatives often employs Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method provides high yields and is suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that thienopyrimidine derivatives exhibit promising anticancer properties. 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been investigated for its ability to inhibit tumor cell proliferation. A study highlighted its effectiveness in inhibiting cell growth in various cancer cell lines, suggesting a potential role as an anticancer agent .
2. Enzyme Inhibition:
This compound has been explored as a potential inhibitor of key enzymes involved in cancer metabolism. For instance, its structural components are conducive to binding with targets such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in nucleotide synthesis pathways. The inhibition of these enzymes can lead to reduced tumor growth and increased efficacy of existing chemotherapeutic agents .
3. Antimicrobial Properties:
The compound's unique structure also suggests potential antimicrobial activities. Studies have shown that similar thienopyrimidine derivatives possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial therapies .
Biological Research Applications
1. Structure-Activity Relationship Studies:
The compound serves as a valuable model for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of thienopyrimidine derivatives. By modifying functional groups on the thieno[3,2-d]pyrimidine core, researchers can assess the impact on biological activity and selectivity against various targets .
2. Target Identification:
Studies have utilized this compound to identify biological targets through high-throughput screening methods. Its ability to modulate enzyme activity makes it a useful tool in elucidating the mechanisms of action of related compounds .
Industrial Applications
1. Material Science:
Beyond biological applications, this compound is being explored for its utility in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The electronic properties imparted by the thienopyrimidine structure make it suitable for applications in organic electronics.
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, thereby preventing the growth of new blood vessels in tumors . This inhibition leads to reduced tumor growth and induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison with structurally related compounds:
Substituent Effects on Physical Properties
Key Observations :
- Alkyl vs.
- Fluorine vs. Methoxy/Hydroxy Groups: The 3-fluorophenyl group in the target compound introduces electronegativity without hydrogen-bonding capacity, contrasting with 3-methoxyphenyl (electron-donating) and 3-hydroxyphenyl (hydrogen-bond donor) groups in analogs .
- Melting Points : Hydroxyl-substituted derivatives (e.g., 3b) exhibit significantly higher melting points (303–304°C) due to intermolecular hydrogen bonding, whereas methylated analogs (e.g., 3a) melt at lower temperatures (148–150°C) .
Pharmacokinetic Considerations
- Lipophilicity: The 3-fluorophenyl group may enhance membrane permeability compared to non-fluorinated analogs (e.g., 3a, 3b) .
- Metabolic Stability : Allyl groups are susceptible to oxidation, whereas benzyl or trifluoromethyl groups (e.g., ) may confer greater stability .
Biological Activity
Overview
3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly against Mycobacterium tuberculosis and various cancer types.
The primary biological activity of this compound is linked to its inhibition of the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This enzyme plays a crucial role in the energy metabolism of the bacterium. By inhibiting Cyt-bd, the compound disrupts the energy production pathways essential for bacterial survival, leading to significant antimycobacterial effects against strains like Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
The compound exhibits several notable biochemical properties:
- Inhibition of Cyt-bd : This results in altered energy metabolism in Mycobacterium tuberculosis, which is critical for its survival.
- Antimycobacterial Activity : Demonstrated significant activity against various strains of tuberculosis bacteria, showcasing its potential as an anti-tubercular agent .
Table 1: Summary of Biological Activity
| Biological Activity | Target | Effect |
|---|---|---|
| Antimycobacterial | Cytochrome bd oxidase | Inhibition leads to energy disruption in M. tuberculosis |
| Anticancer | VEGFR-2 | Induces apoptosis in cancer cells |
Research Findings
Recent studies have highlighted the compound's potential in oncology. It has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which is crucial for tumor angiogenesis. The inhibition of this receptor leads to reduced tumor growth and increased apoptosis in various cancer cell lines .
Case Study: Anticancer Activity
In a specific study examining the anticancer properties of this compound:
- Cell Lines Tested : Various human cancer cell lines were treated with different concentrations of the compound.
- Results : The compound exhibited a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity against specific cancer types.
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions starting from thiophene derivatives. One common method includes heating thiophene-2-carboxamides in formic acid .
Table 2: Synthetic Methods
| Method | Description |
|---|---|
| Cyclization | Involves heating thiophene derivatives |
| Pd-catalyzed carbonylation | Suitable for large-scale synthesis |
Q & A
Q. What are the common synthetic routes for preparing thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how can they be adapted for 3-allyl-7-(3-fluorophenyl) substitution?
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are typically synthesized via cyclization of 2-aminothiophene-3-carbonitrile precursors using reagents like Vilsmeier-Haack (DMF-POCl₃). For example, room-temperature stirring followed by reflux in acetic anhydride yields the core scaffold . To introduce the 3-allyl and 7-(3-fluorophenyl) groups, a two-step approach is recommended:
Substitution at position 3 : Allyl bromide or allyl chloride can be used in a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF).
Arylation at position 7 : A Suzuki-Miyaura coupling with 3-fluorophenylboronic acid, using Pd(PPh₃)₄ as a catalyst, ensures regioselectivity .
Key validation: Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to distinguish between C-3 and C-7 substituents.
Q. What spectroscopic techniques are critical for characterizing 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
- ¹H NMR : Identify allyl protons (δ 5.2–5.8 ppm for vinyl protons; δ 4.6–5.0 ppm for CH₂) and 3-fluorophenyl aromatic signals (meta-fluorine causes splitting into doublets, δ 7.2–7.6 ppm) .
- ¹³C NMR : Confirm the carbonyl (C-4, δ ~160 ppm) and fluorophenyl carbon-fluorine coupling (J = 245 Hz) .
- IR : Look for C=O stretching (~1680 cm⁻¹) and C-F absorption (~1220 cm⁻¹) .
- X-ray crystallography : Resolve positional ambiguity; for example, single-crystal studies on analogous compounds show mean C–C bond lengths of 0.004 Å, ensuring structural accuracy .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Screen against target enzymes (e.g., PDE7 for neurological studies or Plasmodium falciparum for antimalarial potential ).
- Cellular models : Test cytotoxicity in murine B16 melanoma cells (IC₅₀ determination) to assess melanin synthesis modulation .
- Positive controls : Compare with reference inhibitors (e.g., kojic acid for tyrosinase inhibition ).
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?
- Optimization strategies :
- Pitfalls :
Q. How do structural modifications at C-3 and C-7 impact phosphodiesterase 7 (PDE7) inhibition?
- C-3 substitution : Allyl groups improve ligand efficiency (LE > 0.4) but reduce selectivity; bulkier groups (e.g., cyclopentyl) enhance PDE7 binding (IC₅₀ = 9 nM) but increase off-target effects .
- C-7 substitution : 3-Fluorophenyl boosts potency (ΔG = -9.2 kcal/mol in docking studies) due to hydrophobic interactions with PDE7’s Phe-686 residue. However, electron-withdrawing groups (e.g., nitro) diminish activity by disrupting π-π stacking .
Data contradiction: While 7-aryl groups generally enhance PDE7 affinity, some studies report reduced cellular efficacy due to poor membrane permeability .
Q. How can computational modeling guide the design of derivatives with improved tyrosinase inhibition?
Q. How should researchers resolve contradictions in reported anticancer activity data for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
- Case study : Shyyka et al. (2018) reported IC₅₀ = 2.1 µM against MCF-7 cells , while Olivella et al. (2015) observed no activity (IC₅₀ > 50 µM) .
- Resolution strategies :
- Assay conditions : Verify serum concentration (e.g., 10% FBS may sequester hydrophobic compounds).
- Metabolic interference : Test in hypoxia-mimicking conditions (e.g., CoCl₂ treatment) to account for ROS-mediated cytotoxicity .
- Structural nuances : Confirm the presence of a 3-allyl group, which enhances membrane permeability vs. bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
